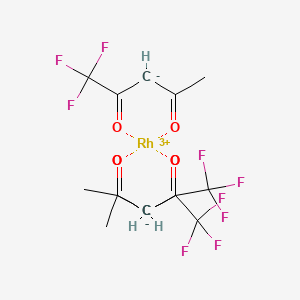
2-Amino-2-isopropyl-4-phosphonobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-isopropyl-4-phosphonobutanoic acid is an organic compound with the molecular formula C7H16NO5P It is a derivative of aminophosphonic acids, which are known for their structural similarity to amino acids but with a phosphonic acid group replacing the carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-isopropyl-4-phosphonobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-butanediol and chlorosulfonic acid.
Reaction Steps: The process involves multiple steps, including the formation of intermediate compounds through reactions such as esterification, nitrile formation, and reduction.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-isopropyl-4-phosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-2-isopropyl-4-phosphonobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-2-isopropyl-4-phosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site. Additionally, it can bind to receptors and modulate their activity, affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-phosphonobutanoic acid: Another aminophosphonic acid with similar structural features.
Phosphinothricin: A phosphonic acid derivative used as a herbicide.
Uniqueness
2-Amino-2-isopropyl-4-phosphonobutanoic acid is unique due to its specific isopropyl group, which imparts distinct chemical and biological properties. This structural variation can lead to different reactivity and interaction profiles compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H16NO5P |
|---|---|
Poids moléculaire |
225.18 g/mol |
Nom IUPAC |
2-amino-3-methyl-2-(2-phosphonoethyl)butanoic acid |
InChI |
InChI=1S/C7H16NO5P/c1-5(2)7(8,6(9)10)3-4-14(11,12)13/h5H,3-4,8H2,1-2H3,(H,9,10)(H2,11,12,13) |
Clé InChI |
SEMVEWVPZIKTDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCP(=O)(O)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


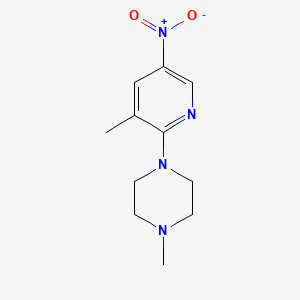
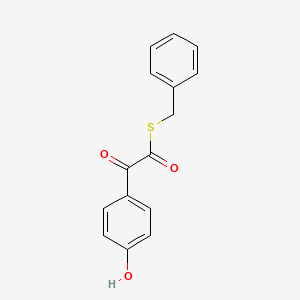
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)

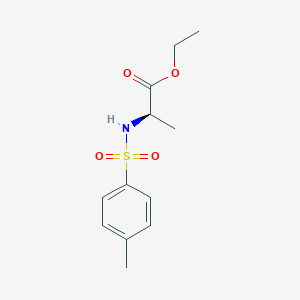
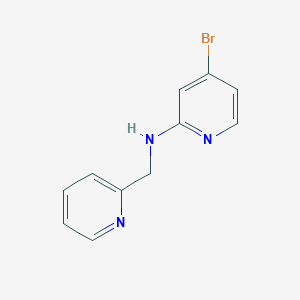
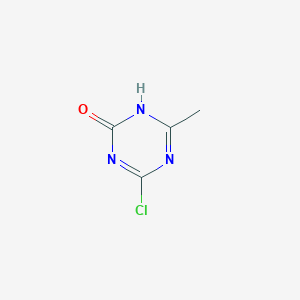


![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)
